Piperazine phosphate

Catalog No.
S1533160
CAS No.
14538-56-8
M.F
C4H13N2O4P
M. Wt
184.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine phosphate

CAS Number

14538-56-8

Product Name

Piperazine phosphate

IUPAC Name

phosphoric acid;piperazine

Molecular Formula

C4H13N2O4P

Molecular Weight

184.13 g/mol

InChI

InChI=1S/C4H10N2.H3O4P/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4)

InChI Key

NQQWFVUVBGSGQN-UHFFFAOYSA-N

SMILES

C1CNCCN1.OP(=O)(O)O

Synonyms

1,4 Diazacyclohexane, 1,4 Piperazine, 1,4-Diazacyclohexane, 1,4-piperazine, piperazine, piperazine diacetate, piperazine dihydrochloride, piperazine hexahydrate, piperazine hydrate, piperazine hydrobromide, piperazine hydrochloride, piperazine monohydrochloride, piperazine phosphate, piperazine phosphate (1:1), Piperazine Phosphate Anhydrous, piperazine salt, piperazine sulfate, Piperazine Tartrate, piperazine tartrate (1:1), (R-(R*,R*))-isomer, piperazine tartrate, (R-(R*,R*))-isomer, piperazinium oleate, Pripsen

Canonical SMILES

C1CNCCN1.OP(=O)(O)O
Piperazine phosphate is a white or colourless crystal-like solid, with a molecular formula of C4H10N2O4P. It has a molecular weight of 200.10 g/mol, and a density of 1.67 g/cm3. It is soluble in water, but insoluble in organic solvents. It is stable under normal temperature and pressure conditions.
The synthesis of piperazine phosphate typically involves the reaction between piperazine and phosphoric acid. The reaction is usually carried out under controlled conditions, and the product is purified using a variety of different methods. The compound can be characterized using a range of different techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Piperazine phosphate has potential applications in a range of different fields, including drug discovery and development, materials science, and agriculture. It has been investigated as a potential drug candidate for the treatment of cancer, malaria, and other diseases.
Piperazine phosphate is a pharmaceutical compound that has been used in a variety of different applications. It is a member of the piperazine family of compounds, which are cyclic organic compounds that contain two nitrogen atoms in their ring structure. Piperazine itself has been used as an anthelmintic agent for many years, and piperazine phosphate is a derivative of this compound.
Piperazine phosphate can be analyzed using a number of different analytical techniques, including high performance liquid chromatography (HPLC) and gas chromatography (GC). Spectroscopic techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy can also be used to analyze this compound.
Piperazine phosphate has been shown to have a wide range of biological properties. It has been used as an anthelmintic agent to treat parasitic infections in humans and animals. It has also been used as a sedative and antipsychotic medication in some countries. The compound has been found to have some antimicrobial activity against a variety of different microorganisms.
Toxicity studies on piperazine phosphate have shown that the compound can be toxic in high concentrations. However, it is generally considered to be safe when used in appropriate concentrations in scientific experiments.
Piperazine phosphate has a range of potential applications in scientific experiments. It has been used as a model compound for studying the structure and function of cyclic compounds. It has also been used as a tool for exploring the mechanisms of drug action, and as a starting material for the synthesis of other compounds.
Research into piperazine phosphate is ongoing, with scientists exploring its potential applications in a range of different fields. Recent studies have focused on the compound's biological activity and potential therapeutic applications.
While piperazine phosphate has a range of potential applications, there are also several limitations to its use. One of the major limitations is toxicity, which limits its use in certain applications. It is also a relatively expensive compound to produce. Future research into piperazine phosphate should focus on developing new synthetic routes that are more cost-effective, and exploring new applications in areas such as nanotechnology and biotechnology.
In conclusion, piperazine phosphate is a versatile compound that has a range of potential applications. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential implications in various fields of research and industry have been discussed in this review. While there are some limitations to its use, ongoing research into piperazine phosphate holds great promise for the future of drug discovery and development, materials science, and agriculture.

UNII

P7S1V82385

Related CAS

110-85-0 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Antinematodal Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14538-56-8
1951-97-9

Wikipedia

Piperazine phosphate

Dates

Modify: 2023-08-15

Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1

Aoyu Wang, Yuhuan Li, Kai Lv, Rongmei Gao, Apeng Wang, Haiyan Yan, Xiaoyu Qin, Shijie Xu, Chao Ma, Jiandong Jiang, Zengquan Wei, Kai Zhang, Mingliang Liu
PMID: 34126455   DOI: 10.1016/j.ejmech.2021.113591

Abstract

JNJ4796, a small molecule fuse inhibitor targeting the conserved stem region of hemagglutinin, effectively neutralized a broad spectrum of group 1 influenza A virus (IAV), and protected mice against lethal and sublethal influenza challenge after oral administration. In this study, we reported the modification and structure-activity relationship (SAR) of C (piperazine ring) and E (phenyl ring) rings of JNJ4796. Compound (R)-2c was identified to show excellent in vitro activity against IAV H1N1 and Oseltamivir-resistant IAV H1N1 stains (IC
: 0.03-0.06 μM), low cytotoxicity (CC
> 200 μM), accepted oral PK profiles and low inhibition rate of hERG (13.2%, at 10 μM). Evaluation for the in vivo anti-IAV efficacy of (R)-2c will begin soon.


Discovery of a Candidate Containing an (

Dongfeng Zhang, Peng Li, Yongxin Gao, Yaoyao Song, Yaqin Zhu, Hong Su, Beibei Yang, Li Li, Gang Li, Ningbo Gong, Yang Lu, Huanjie Shao, Chunrong Yu, Haihong Huang
PMID: 34011155   DOI: 10.1021/acs.jmedchem.1c00082

Abstract

BCR-ABL kinase inhibition is an effective strategy for the treatment of chronic myeloid leukemia (CML). Herein, we report compound
, bearing a difluoro-indene scaffold, as a novel potent pan-inhibitor against BCR-ABL mutants, including the most refractory T315I mutant. As the privileged (
)-isomer compared to its (
)-isomer
,
exhibited potent antiproliferative activities against K562 and Ku812 CML cells and BCR-ABL and BCR-ABL
BaF3 cells, with IC
values of 0.4, 0.1, 2.1, and 4.7 nM, respectively.
displayed a good safety profile in a battery of assays, including single-dose toxicity, hERG K
, and genotoxicity. It also showed favorable mice pharmacokinetic properties with a good oral bioavailability (32%), a reasonable half-life (4.61 h), and a high exposure (1386 h·ng/mL). Importantly,
demonstrated a higher potency than ponatinib in a mice xenograft model of BaF3 harboring BCR-ABL
. Overall, the results indicate that
is a promising drug candidate for the treatment of CML to overcome the imatinib-resistant T315I BCR-ABL mutation.


Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin

Xiang-Yi Zuo, Hong Gao, Mei-Ling Gao, Zhen Jin, You-Zhi Tang
PMID: 34201372   DOI: 10.3390/molecules26123502

Abstract

A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in our laboratory and proved excellent antibacterial activity against methicillin-resistant
(MRSA). In this study, more methods were used to further study its preliminary pharmacological effect. The antibacterial efficacy and toxicity of NPDM were evaluated using tiamulin as the reference drug. The in vitro antibacterial activity study showed that NPDM is a potent bactericidal agent against MRSA that induced time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE). Toxicity determination showed that the cytotoxicity of NPDM was slightly higher than that of tiamulin, but the acute oral toxicity study proved that NPDM was a low-toxic compound. In an in vivo antibacterial effect study, NPDM exhibited a better therapeutic effect than tiamulin against MRSA in a mouse thigh infection model as well as a mouse systemic infection model with neutropenia. The 50% effective dose (ED
) of NPDM in a
infection model was 50.53 mg/kg. The pharmacokinetic properties of NPDM were also measured, which showed that NPDM was a rapid elimination drug in mice.


Design, synthesis, in vitro and in vivo biological evaluation of pyranone-piperazine analogs as potent antileishmanial agents

Shachi Mishra, Naveen Parmar, Pragya Chandrakar, Chandra Prakash Sharma, Sajiya Parveen, Ravi P Vats, Anuradha Seth, Atul Goel, Susanta Kar
PMID: 33992928   DOI: 10.1016/j.ejmech.2021.113516

Abstract

The current therapeutic regimen for visceral leishmaniasis is inadequate and unsatisfactory due to toxic side effects, high cost and emergence of drug resistance. Alternative, safe and affordable antileishmanials are, therefore, urgently needed and toward these we synthesized a series of arylpiperazine substituted pyranone derivatives and screened them against both in vitro and in vivo model of visceral leishmaniasis. Among 22 synthesized compounds, 5a and 5g showed better activity against intracellular amastigotes with an IC
of 11.07 μM and 15.3 μM, respectively. In the in vivo, 5a significantly reduced hepatic and splenic amastigotes burden in Balb/c mice model of visceral leishmaniasis. On a mechanistic node, we observed that 5a induced direct Leishmania killing via mitochondrial dysfunction like cytochrome c release and loss of membrane potential. Taken together, our results suggest that 5a is a promising lead for further development of antileishmanial drugs.


Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells

Kübra İbiş, Esra Nalbat, Burcu Çalışkan, Deniz Cansen Kahraman, Rengul Cetin-Atalay, Erden Banoglu
PMID: 33951549   DOI: 10.1016/j.ejmech.2021.113489

Abstract

In our effort for the development of novel anticancer therapeutics, a series of isoxazole-piperazine analogues were prepared, and primarily screened for their antiproliferative potential against hepatocellular carcinoma (HCC; Huh7/Mahlavu) and breast (MCF-7) cancer cells. All compounds demonstrated potent to moderate cytotoxicity on all cell lines with IC
values in the range of 0.09-11.7 μM. Further biological studies with 6a and 13d in HCC cells have shown that both compounds induced G1 or G2/M arrests resulting in apoptotic cell death. Subsequent analysis of proteins involved in cell cycle progression as well as proliferation of HCC cells revealed that 6a and 13d may affect cellular survival pathways differently depending on the mutation profiles of cells (p53 and PTEN), epidermal/mesenchymal characteristics, and activation of cell mechanisms through p53 dependent/independent pathways. Lastly, we have demonstrated the potential anti-stemness properties of these compounds in which the proportion of liver CSCs in Huh7 cells (CD133+/EpCAM+) were significantly reduced by 6a and 13d. Furthermore, both compounds caused a significant reduction in expression of stemness markers, NANOG or OCT4 proteins, in Mahlavu and Huh7 cells, as well as resulted in a decreased sphere formation capacity in Huh7 cells. Together, these novel isoxazole-piperazine derivatives may possess potential as leads for development of effective anti-cancer drugs against HCC cells with stem cell-like properties.


Nucleotide analogues containing a pyrrolidine, piperidine or piperazine ring: Synthesis and evaluation of inhibition of plasmodial and human 6-oxopurine phosphoribosyltransferases and in vitro antimalarial activity

Jan Frydrych, Dianne T Keough, Marina Chavchich, Jye Travis, Martin Dračínský, Michael D Edstein, Luke W Guddat, Dana Hocková, Zlatko Janeba
PMID: 33887682   DOI: 10.1016/j.ejmech.2021.113416

Abstract

Parasites of the Plasmodium genus are unable to produce purine nucleotides de novo and depend completely on the salvage pathway. This fact makes plasmodial hypoxanthine-guanine-(xanthine) phosphoribosyltransferase [HG(X)PRT] a valuable target for development of antimalarial agents. A series of nucleotide analogues was designed, synthesized and evaluated as potential inhibitors of Plasmodium falciparum HGXPRT, P. vivax HGPRT and human HGPRT. These novel nucleoside phosphonates have a pyrrolidine, piperidine or piperazine ring incorporated into the linker connecting the purine base to a phosphonate group(s) and exhibited a broad range of K
values between 0.15 and 72 μM. The corresponding phosphoramidate prodrugs, able to cross cell membranes, have been synthesized and evaluated in a P. falciparum infected human erythrocyte assay. Of the eight prodrugs evaluated seven exhibited in vitro antimalarial activity with IC
values within the range of 2.5-12.1 μM. The bis-phosphoramidate prodrug 13a with a mean (SD) IC
of 2.5 ± 0.7 μM against the chloroquine-resistant P. falciparum W2 strain exhibited low cytotoxicity in the human hepatocellular liver carcinoma (HepG2) and normal human dermal fibroblasts (NHDF) cell lines at a concentration of 100 μM suggesting good selectivity for further structure-activity relationship investigations.


Efflux Pump Overexpression Profiling in Acinetobacter baumannii and Study of New 1-(1-Naphthylmethyl)-Piperazine Analogs as Potential Efflux Inhibitors

Morgane Choquet, Elodie Lohou, Etienne Pair, Pascal Sonnet, Catherine Mullié
PMID: 34097483   DOI: 10.1128/AAC.00710-21

Abstract

Overexpression of efflux pumps extruding antibiotics currently used for the treatment of Acinetobacter baumannii infections has been described as an important mechanism causing antibiotic resistance. The first aim of this work was to phenotypically evaluate the overexpression of efflux pumps on a collection of 124 ciprofloxacin-resistant A. baumannii strains. An overexpression of genes encoding one or more efflux pumps was obtained for 19 out of the 34 strains with a positive phenotypic efflux (56%). The most frequent genes overexpressed were those belonging to the RND family, with
being the most prevalent (50%). Interestingly, efflux pump genes coding for MATE and MFS families were also overexpressed quite frequently:
(32%) and
(26%). The second aim was to synthesize 1-(1-naphthylmethyl)-piperazine analogs as potential new efflux pump inhibitors and biologically evaluate them against strains with a positive phenotypic efflux. Quinoline and pyridine analogs were found to be more effective than their parent compound, 1-(1-naphthyl methyl)-piperazine. Stereochemistry also played an important part in the inhibitory activity, as quinoline derivative (
)-3a was identified as being the most effective and less cytotoxic. Its inhibitory activity was also correlated with the number of efflux pumps expressed by a strain. The results obtained in this work suggest that quinoline analogs of 1-(1-naphthylmethyl)-piperazine are promising leads in the development of new anti-Acinetobacter baumannii therapeutic alternatives in combination with antibiotics for which an efflux-mediated resistance is suspected.


Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as

Vallabhaneni S Murthy, Yasinalli Tamboli, Vagolu Siva Krishna, Dharmarajan Sriram, Siddique Akber Ansari, Abdullah A Alarfaj, Abdurahman H Hirad, Vijayaparthasarathi Vijayakumar
PMID: 34325595   DOI: 10.1080/14756366.2021.1956914

Abstract

Molecular hybridisation of four bioactive fragments piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide as single molecular architecture was designed. A series of new hybrids were synthesised and subjected to evaluation for their inhibitory activity against
(
) H37Rv.
-
and
found to exhibit MIC as 1.56 µg/mL, equally active as ethambutol whereas
displayed MIC 0.78 µg/mL were superior to ethambutol. Tested compounds demonstrated an excellent safety profile with very low toxicity, good selectivity index, and antioxidant properties. All the newly synthesised compounds were thoroughly characterised by analytical methods. The result was further supported by molecular modelling studies on the crystal structure of
enoyl reductase.


Discovery of Potential, Dual-Active Histamine H

Kamil J Kuder, Magdalena Kotańska, Katarzyna Szczepańska, Kamil Mika, David Reiner-Link, Holger Stark, Katarzyna Kieć-Kononowicz
PMID: 33921144   DOI: 10.3390/molecules26082300

Abstract

In an attempt to find new dual acting histamine H
receptor (H
R) ligands, we designed a series of compounds, structurally based on previously described in our group, a highly active and selective human histamine H
receptor (hH
R) ligand KSK63. As a result, 15 obtained compounds show moderate hH
R affinity, the best being the compound
(hH
R
= 518 nM). Docking to the histamine H
R homology model revealed two possible binding modes, with key interactions retained in both cases. In an attempt to find possible dual acting ligands, selected compounds were tested for antioxidant properties. Compound
(hH
R
= 592 nM) showed the strongest antioxidant properties at the concentration of 10
mol/L. It significantly reduced the amount of free radicals presenting 50-60% of ascorbic acid activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, as well as showed antioxidative properties in the ferric reducing antioxidant power (FRAP) assay. Despite the yet unknown antioxidation mechanism and moderate hH
R affinity,
(QD13) constitutes a starting point for the search of potential dual acting H
R ligands-promising tools for the treatment of neurological disorders associated with increased neuronal oxidative stress.


Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells

Natalia Pediconi, Francesca Ghirga, Cristina Del Plato, Giovanna Peruzzi, Constantinos M Athanassopoulos, Mattia Mori, Maria Elisa Crestoni, Davide Corinti, Franco Ugozzoli, Chiara Massera, Alessandro Arcovito, Bruno Botta, Alberto Boffi, Deborah Quaglio, Paola Baiocco
PMID: 33978420   DOI: 10.1021/acs.bioconjchem.1c00137

Abstract

Gene expression regulation by small interfering RNA (siRNA) holds promise in treating a wide range of diseases through selective gene silencing. However, successful clinical application of nucleic acid-based therapy requires novel delivery options. Herein, to achieve efficient delivery of negatively charged siRNA duplexes, the internal cavity of "humanized" chimeric Archaeal ferritin (HumAfFt) was specifically decorated with novel cationic piperazine-based compounds (PAs). By coupling these rigid-rod-like amines with thiol-reactive reagents, chemoselective conjugation was efficiently afforded on topologically selected cysteine residues properly located inside HumAfFt. The capability of PAs-HumAfFt to host and deliver siRNA molecules through human transferrin receptor (TfR1), overexpressed in many cancer cells, was explored. These systems allowed siRNA delivery into HeLa, HepG2, and MCF-7 cancer cells with improved silencing effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) gene expression with respect to traditional transfection methodologies and provided a promising TfR1-targeting system for multifunctional siRNA delivery to therapeutic applications.


Explore Compound Types